molecular formula C10H10O3 B1366889 Methyl 2-(2-formylphenyl)acetate CAS No. 63969-83-5

Methyl 2-(2-formylphenyl)acetate

Cat. No. B1366889
CAS RN: 63969-83-5
M. Wt: 178.18 g/mol
InChI Key: HGYCMAAUZWDACG-UHFFFAOYSA-N
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Description

Methyl 2-(2-formylphenyl)acetate (M2FPA) is an organic compound with a molecular formula of C9H10O3. It is a colorless, viscous liquid with a faint, pleasant odor. M2FPA is a versatile molecule that has a wide range of applications in many different fields, from biochemistry to drug development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for M2FPA.

Scientific Research Applications

1. Crystallography and Molecular Structure

  • The compound (E)-Methyl 2-(3-cinnamoylthioureido)acetate exhibits a specific configuration and an intramolecular hydrogen bond that completes a six-membered ring. This study contributes to understanding molecular structures and interactions in crystallography (Hassan, Yamin & Kassim, 2010).

2. Organic Chemistry and Synthesis

  • Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is synthesized from 2-bromothiophene using a Grignard reaction. This demonstrates the compound's role in designing organic chemistry experiments and enhancing scientific research and experimental skills (Min, 2015).
  • The synthesis of 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, characterized by IR spectroscopy, also reveals insights into molecular conformations and hydrogen bond interactions (Yaman et al., 2019).

3. Applications in Specific Synthesis Processes

  • Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate is a major product in a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate. This highlights its role in producing isomeric products (Lee, Ryu & Lee, 2017).
  • The Sigmatropic Rearrangement of Ammonium Ylides process synthesizes Methyl 2-formylphenyl acetate, illustrating its application in advanced organic synthesis methods (Kowalkowska & Jończyk, 2011).

4. Electrochemical Studies

  • A study on Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate explores its applications in electrochemical processes, an area vital in many industrial and research applications (Balandeh et al., 2017).

5. Potential in Antimicrobial Applications

  • Research on a novel compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate, indicates potential antimicrobial activity and the inhibition of penicillin-binding protein. This highlights the compound's relevance in the development of new antimicrobial agents (Murugavel, Velan, Kannan & Bakthadoss, 2016).

properties

IUPAC Name

methyl 2-(2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYCMAAUZWDACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482020
Record name methyl 2-(2-formylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-formylphenyl)acetate

CAS RN

63969-83-5
Record name methyl 2-(2-formylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.0 g (0.15 mole) of 2-formylphenylacetic acid and 0.1 g of p-toluenesulfonic acid in 250 ml of methanol are refluxed for 2 hours. Thereafter, the solution is evaporated down, the residue is taken up in diethyl ether and the solution is washed with dilute HCl. The organic phase is separated off, dried over MgSO4 and evaporated down. The residue is purified by distillation (90° C., 0.4 mbar). 19.3 g (74%) of methyl 2-formylphenylacetate are obtained as a colorless liquid in this manner.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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